Tert-butyl 5-bromo-2-formylpyridine-3-carboxylate
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Overview
Description
Tert-butyl 5-bromo-2-formylpyridine-3-carboxylate: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 2nd position, and a carboxylate group at the 3rd position of the pyridine ring. The tert-butyl group is attached to the carboxylate moiety, providing steric hindrance and influencing the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-formylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by formylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, formylation using Vilsmeier-Haack reagent, and esterification with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-formylpyridine-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation produces carboxylic acids.
- Reduction results in alcohols.
- Hydrolysis yields carboxylic acids and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 5-bromo-2-formylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials science. Its unique structure allows for the modification of physical and chemical properties of the final products.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-formylpyridine-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-formylpyridine: Lacks the tert-butyl ester group, making it less sterically hindered.
Tert-butyl 2-formylpyridine-3-carboxylate: Lacks the bromine atom, affecting its reactivity.
5-Bromo-2-methylpyridine-3-carboxylate: Has a methyl group instead of a formyl group, altering its electronic properties.
Uniqueness: Tert-butyl 5-bromo-2-formylpyridine-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-formylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-11(2,3)16-10(15)8-4-7(12)5-13-9(8)6-14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXADERXVTKJPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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